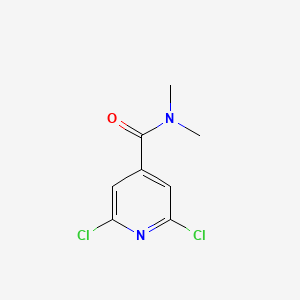

2,6-dichloro-N,N-dimethylpyridine-4-carboxamide

Description

IUPAC Naming System and CAS Registry Identification

The systematic naming of 2,6-dichloro-N,N-dimethylpyridine-4-carboxamide follows the International Union of Pure and Applied Chemistry (IUPAC) guidelines for heterocyclic compounds. The parent structure is pyridine , a six-membered aromatic ring containing one nitrogen atom. Substituents are numbered to assign the lowest possible locants:

- A carboxamide group (-CON(CH₃)₂) occupies position 4.

- Chlorine atoms are attached at positions 2 and 6.

- The N,N-dimethyl designation indicates two methyl groups bonded to the amide nitrogen.

Thus, the IUPAC name is 2,6-dichloro-N,N-dimethylpyridine-4-carboxamide . The compound’s CAS Registry Number is 20373-58-4 , a unique identifier for chemical substances in global databases.

Structural Isomerism and Analogous Compounds

Structural isomerism in dichloropyridine derivatives arises from variations in the positions of chlorine atoms on the pyridine ring. For 2,6-dichloro-N,N-dimethylpyridine-4-carboxamide, the following isomers are possible within the dichloropyridine family:

| Isomer Name | CAS Number | Chlorine Positions |

|---|---|---|

| 2,3-Dichloropyridine | 2402-77-9 | 2, 3 |

| 2,4-Dichloropyridine | 26452-80-2 | 2, 4 |

| 2,6-Dichloropyridine | 2402-78-0 | 2, 6 |

| 3,4-Dichloropyridine | 55934-00-4 | 3, 4 |

| 3,5-Dichloropyridine | 2457-47-8 | 3, 5 |

Analogous compounds include:

Functional Group Prioritization in Systematic Naming

Functional group prioritization follows IUPAC’s hierarchy, where carboxamides outrank halogens like chlorine. This hierarchy dictates the suffix (-carboxamide) and the numbering of substituents:

| Functional Group | Priority Rank | Example in Compound |

|---|---|---|

| Carboxamide | 1 | -CON(CH₃)₂ at position 4 |

| Chlorine | 2 | -Cl at positions 2 and 6 |

The pyridine ring serves as the parent structure, with the carboxamide group receiving the lowest possible locant (position 4). Chlorine atoms are assigned positions 2 and 6 to maintain the lowest numbering sequence.

Properties

IUPAC Name |

2,6-dichloro-N,N-dimethylpyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2N2O/c1-12(2)8(13)5-3-6(9)11-7(10)4-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBFLVNYJAVVALY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC(=NC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Direct Amidation of 2,6-Dichloropyridine-4-carboxylic Acid

- Starting Material: 2,6-dichloropyridine-4-carboxylic acid

- Amidation Agent: Dimethylamine or its derivatives

- Catalysts/Reagents: Coupling agents such as EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and DMAP (4-dimethylaminopyridine)

- Solvent: Dichloromethane or similar organic solvents

- Conditions: Room temperature stirring overnight

$$

\text{2,6-dichloropyridine-4-carboxylic acid} + \text{dimethylamine} \xrightarrow[\text{DMAP}]{\text{EDC·HCl}} \text{2,6-dichloro-N,N-dimethylpyridine-4-carboxamide}

$$

This method is adapted from analogous heterocyclic carboxamide syntheses, where the carboxylic acid is activated by carbodiimide coupling agents to form an active ester intermediate that reacts with dimethylamine to yield the target amide.

Chlorination of N,N-Dimethylpyridine-4-carboxamide Precursors

- Starting Material: N,N-dimethylpyridine-4-carboxamide without chlorine substituents

- Chlorination Agent: Chlorinating reagents such as sulfuryl chloride (SO2Cl2) or phosphorus pentachloride (PCl5)

- Solvent: Inert solvents like chloroform or dichloromethane

- Conditions: Controlled temperature to avoid over-chlorination

This approach involves first synthesizing the N,N-dimethylpyridine-4-carboxamide, then introducing chlorine atoms at the 2 and 6 positions via electrophilic aromatic substitution using chlorinating agents. The reaction must be carefully controlled to achieve selective dichlorination.

Multi-Step Synthesis via Pyridine Ring Functionalization

- Step 1: Synthesis of 2,6-dichloropyridine derivatives via substitution reactions starting from pyridine or pyridine-4-carboxylic acid derivatives.

- Step 2: Conversion of the carboxylic acid group to the corresponding acid chloride using reagents like thionyl chloride (SOCl2).

- Step 3: Reaction of the acid chloride intermediate with dimethylamine to form the desired carboxamide.

This classical acyl chloride route is widely used in organic synthesis for amide formation and is applicable to pyridine derivatives with chlorinated positions.

Comparative Data Table of Preparation Routes

| Preparation Route | Starting Materials | Key Reagents/Catalysts | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Amidation with Carbodiimide | 2,6-dichloropyridine-4-carboxylic acid + dimethylamine | EDC·HCl, DMAP, CH2Cl2 | 40-60* | Mild conditions, straightforward | Moderate yields, requires coupling agents |

| Chlorination of N,N-dimethylpyridine-4-carboxamide | N,N-dimethylpyridine-4-carboxamide | SO2Cl2 or PCl5 | Variable | Direct introduction of Cl atoms | Requires careful control, possible over-chlorination |

| Acid Chloride Intermediate Route | 2,6-dichloropyridine-4-carboxylic acid | SOCl2, dimethylamine | High** | High purity, well-established | Requires handling of acid chlorides |

Yields estimated from analogous heterocyclic amide syntheses.

*Typical for acid chloride amidation reactions in literature.

Detailed Research Findings and Notes

Coupling Agent Efficiency: The use of carbodiimide coupling agents like EDC·HCl combined with DMAP as a catalyst is effective in amidation reactions of pyridine carboxylic acids, providing good purity of the amide product.

Selectivity in Chlorination: Electrophilic chlorination of pyridine rings is sensitive to reaction conditions; temperature, solvent, and reagent equivalents must be optimized to avoid polysubstitution or degradation.

Purification: The final product is typically purified by recrystallization or chromatographic techniques to achieve high purity (>99% by HPLC), essential for pharmaceutical research applications.

Storage and Handling: The compound should be stored at 2–8°C for long-term stability and handled with appropriate safety measures due to its chlorinated nature and potential toxicity.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-N,N-dimethylpyridine-4-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium thiolate are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.

Major Products

Substitution: Products include substituted pyridine derivatives.

Oxidation: Products include N-oxides.

Reduction: Products include amines.

Hydrolysis: Products include carboxylic acids and amines.

Scientific Research Applications

Organic Synthesis

2,6-Dichloro-N,N-dimethylpyridine-4-carboxamide serves as an important intermediate in the synthesis of various organic compounds. Its ability to participate in nucleophilic substitution reactions makes it valuable for creating more complex molecular structures .

Biological Studies

Research has indicated potential biological activities of this compound, including:

- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit antimicrobial activity against various pathogens, making it a candidate for developing new antibiotics.

- Anticancer Activity : Preliminary investigations suggest that the compound may inhibit cancer cell proliferation, warranting further exploration in cancer research .

Medicinal Chemistry

In medicinal chemistry, 2,6-dichloro-N,N-dimethylpyridine-4-carboxamide is being investigated for its pharmacological properties. It has shown promise as a scaffold for drug development, particularly in targeting specific enzymes and receptors involved in disease pathways .

Industrial Applications

The compound is also utilized in the production of:

- Agrochemicals : Its derivatives are used in pesticides and herbicides due to their efficacy against agricultural pests.

- Dyes and Pigments : The chemical structure allows it to be incorporated into dye formulations, enhancing color stability and intensity.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of several derivatives of 2,6-dichloro-N,N-dimethylpyridine-4-carboxamide against common bacterial strains. The results indicated that certain derivatives exhibited significant inhibition zones compared to control groups, suggesting potential for therapeutic applications in infectious diseases .

Case Study 2: Anticancer Research

In another investigation focusing on cancer cell lines, researchers found that specific concentrations of 2,6-dichloro-N,N-dimethylpyridine-4-carboxamide led to a marked decrease in cell viability. The study highlighted the compound's mechanism of action involving apoptosis induction and cell cycle arrest .

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | , |

| Anticancer | Induction of apoptosis | , |

| Enzyme Inhibition | Targeting specific enzymes | , |

Table 2: Industrial Uses

| Application Type | Specific Use | References |

|---|---|---|

| Agrochemicals | Pesticides and herbicides | |

| Dyes and Pigments | Color formulations |

Mechanism of Action

The mechanism of action of 2,6-dichloro-N,N-dimethylpyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine-Based Derivatives

2.1.1. 2,6-Dichloro-N,N-diethylpyridine-4-carboxamide

- Structure : Differs by having diethyl instead of dimethyl groups on the carboxamide.

- Key Differences : The bulkier ethyl groups reduce solubility in polar solvents and may hinder interactions with biological targets due to steric effects.

- Applications : Similar agricultural applications as the dimethyl variant, but lower solubility could influence environmental persistence .

2.1.2. 2,6-Dichloro-N,N-dimethylpyridin-4-amine

- Structure : Replaces the carboxamide with a dimethylamine group.

- Key Differences: The amine group acts as a hydrogen-bond donor, enhancing intermolecular interactions. This contrasts with the carboxamide’s dual hydrogen-bond donor/acceptor capability.

- Applications : Used as a pharmaceutical intermediate; its synthesis is discontinued commercially, indicating challenges in production .

Benzene-Based Derivatives

2.2.1. 2,6-Dichloro-N,N-dimethylaniline

- Structure : Benzene core with 2,6-Cl and N,N-dimethyl groups.

- Key Differences : The absence of a pyridine nitrogen reduces electron deficiency, making it less reactive toward nucleophilic substitution.

- Synthesis : Achieved via dimethylation of 2,6-dichloroaniline in toluene, albeit with low yield (25%) .

2.2.2. 2,4,6-Trichloro-N,N-dimethylaniline

- Structure : Additional chlorine at the 4-position.

- Key Differences : Increased steric hindrance and electron-withdrawing effects reduce solubility and alter regioselectivity in reactions .

Triazine-Based Derivatives

2.3.1. 4,6-Dichloro-N,N-dimethyl-1,3,5-triazine-2-amine

- Structure : Triazine core with 4,6-Cl and N,N-dimethylamine.

- Key Differences : The triazine ring is more electron-deficient than pyridine, enhancing reactivity with nucleophiles.

- Applications : Used in herbicide formulations, similar to the target compound’s agricultural role .

Quinoline-Based Derivatives

2.4.1. N-(2,6-Dichlorophenyl)-2-(pyridin-3-yl)quinoline-4-carboxamide

- Structure: Quinoline core with a 2,6-dichlorophenyl carboxamide.

- Applications: Potential use in medicinal chemistry due to structural complexity .

Key Implications of Substituent Modifications

- Electron-Withdrawing Groups (Cl, carboxamide) : Enhance electrophilicity, favoring nucleophilic aromatic substitution.

- N-Alkylation (dimethyl vs. diethyl) : Modulates solubility and steric effects, impacting biological activity and synthetic accessibility.

- Heterocycle Choice (pyridine vs. triazine) : Alters electronic properties and application scope (e.g., triazines in herbicides vs. pyridines in pharmaceuticals).

Biological Activity

2,6-Dichloro-N,N-dimethylpyridine-4-carboxamide is a synthetic compound that has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. Its unique chemical structure allows for diverse biological activities, making it a subject of interest in drug development and therapeutic applications.

- Molecular Formula : C10H12Cl2N2O

- Molecular Weight : 247.12 g/mol

- CAS Number : 1463-74-7

The biological activity of 2,6-dichloro-N,N-dimethylpyridine-4-carboxamide is primarily attributed to its ability to interact with specific biomolecules, including enzymes and receptors. This interaction can lead to alterations in cellular signaling pathways, ultimately affecting cell proliferation, apoptosis, and other critical biological processes.

Antimicrobial Activity

Recent studies have indicated that 2,6-dichloro-N,N-dimethylpyridine-4-carboxamide exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effective inhibition of growth:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Klebsiella pneumoniae | 8 µg/mL |

These results suggest its potential as a candidate for developing new antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated cytotoxic effects on several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 5.0 |

| A549 (Lung Cancer) | 4.5 |

| HeLa (Cervical Cancer) | 6.0 |

The mechanism behind its anticancer activity involves the induction of apoptosis and the inhibition of cell cycle progression . Flow cytometry analyses have shown increased annexin V binding in treated cells, indicating apoptotic cell death.

Interaction with Enzymes

Research has shown that 2,6-dichloro-N,N-dimethylpyridine-4-carboxamide can inhibit specific enzymes involved in critical metabolic pathways. For example, it has been identified as a potent inhibitor of HPK1 kinase, which plays a role in T-cell activation and apoptosis regulation:

- HPK1 Inhibition : Enhances T-cell responses and may improve anti-tumor immunity.

- Mechanism : Competes with other proteins for binding sites, thereby modulating immune responses .

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry explored the anticancer effects of various pyridine derivatives, including 2,6-dichloro-N,N-dimethylpyridine-4-carboxamide. The study found that this compound significantly inhibited the proliferation of MCF-7 and A549 cell lines compared to controls. The underlying mechanism was linked to mitochondrial dysfunction and activation of apoptotic pathways .

Case Study 2: Antimicrobial Testing

In another investigation focused on antimicrobial activity, the compound was tested against multi-drug resistant strains of bacteria. Results showed that it retained efficacy against strains resistant to commonly used antibiotics, suggesting its potential as a lead compound for further development into broad-spectrum antibiotics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,6-dichloro-N,N-dimethylpyridine-4-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis can be adapted from nucleophilic substitution protocols used for structurally related pyridinecarboxamides. For example, cyanuric chloride derivatives are often synthesized via stepwise substitutions at chlorinated positions under controlled temperatures (0–5°C for primary substitutions, room temperature for secondary steps) . Solvent selection (e.g., acetonitrile or dichloromethane) and stoichiometric ratios of dimethylamine to dichloropyridine precursors are critical for minimizing byproducts. Post-reaction quenching with ice-water and extraction with ethyl acetate are recommended .

Q. Which analytical techniques are most reliable for characterizing 2,6-dichloro-N,N-dimethylpyridine-4-carboxamide?

- Methodological Answer :

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30 v/v) and UV detection at 254 nm to assess purity (>98% by area normalization) .

- NMR : NMR (DMSO-d6) should reveal peaks for dimethylamino protons (~3.0 ppm) and pyridine ring protons (downfield shifts due to electron-withdrawing chloro groups). NMR confirms the carboxamide carbonyl (~165 ppm) .

- Mass Spectrometry : ESI-MS in positive ion mode typically shows [M+H] at m/z corresponding to the molecular formula .

Q. What purification strategies are effective for isolating 2,6-dichloro-N,N-dimethylpyridine-4-carboxamide from reaction mixtures?

- Methodological Answer : Recrystallization from ethanol/water (4:1 v/v) yields high-purity crystals. For complex mixtures, column chromatography on silica gel with a gradient of ethyl acetate in hexanes (10% → 40%) effectively separates the target compound from unreacted starting materials .

Advanced Research Questions

Q. How can crystallographic data for 2,6-dichloro-N,N-dimethylpyridine-4-carboxamide be refined to resolve structural ambiguities?

- Methodological Answer : Use the SHELX suite (SHELXL for refinement) to model electron density maps. High-resolution X-ray diffraction data (≤1.0 Å) are essential. For twinned crystals, employ the TWIN/BASF commands in SHELXL. Validate hydrogen bonding interactions (e.g., N–H···O) using Mercury software .

Q. What computational methods are suitable for studying the electronic properties and reactivity of 2,6-dichloro-N,N-dimethylpyridine-4-carboxamide?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to predict frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces.

- Molecular Dynamics (MD) : Simulate solvation effects in explicit water using AMBER or GROMACS. Analyze hydrogen-bond lifetimes and diffusion coefficients .

Q. How should researchers address contradictions in spectroscopic or crystallographic data for this compound?

- Methodological Answer : Apply iterative validation:

Cross-validate NMR assignments using 2D techniques (COSY, HSQC).

Re-examine X-ray data for missed symmetry or disorder.

Compare experimental IR/Raman spectra with DFT-predicted vibrational modes .

Q. What strategies enhance the stability of 2,6-dichloro-N,N-dimethylpyridine-4-carboxamide in long-term storage?

- Methodological Answer : Store under inert atmosphere (argon) at -20°C in amber vials. Stability assays via accelerated degradation studies (40°C/75% RH for 4 weeks) can identify degradation products, monitored by LC-MS .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.